molecular formula C5H3F3N2O B6209249 1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde CAS No. 2763759-61-9

1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B6209249
CAS No.: 2763759-61-9
M. Wt: 164.09 g/mol
InChI Key: DYEMIIBBCZOJNB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde is a fluorinated heterocyclic compound featuring an imidazole core substituted with a trifluoromethyl (-CF₃) group at the 1-position and a carbaldehyde (-CHO) moiety at the 4-position. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its aldehyde functionality enables diverse reactivity, including condensation, nucleophilic addition, and cross-coupling reactions, which are pivotal for constructing complex molecules such as APIs (Active Pharmaceutical Ingredients) and ligands for coordination chemistry .

Synthetic routes to this compound often involve protection/deprotection strategies. For example, analogous imidazole-4-carbaldehyde derivatives, such as 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde, are synthesized by reacting 1H-imidazole-4-carbaldehyde with protective agents (e.g., triphenylmethyl chloride) under basic conditions .

Properties

CAS No.

2763759-61-9

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

1-(trifluoromethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-1-4(2-11)9-3-10/h1-3H

InChI Key

DYEMIIBBCZOJNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)F)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Trifluoromethyl)-1H-imidazole

The imidazole core is constructed via:

  • Cyclocondensation : Reacting trifluoroacetamidine with α-ketoaldehydes or α-diketones.

  • Metal-catalyzed coupling : Palladium-mediated coupling of CF₃-substituted alkynes with nitriles.

Regioselective Formylation at Position 4

Reaction Conditions :

  • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Mechanism : Generation of a chloroiminium ion electrophile, which attacks the electron-rich position 4 of the imidazole ring.

  • Quenching : Hydrolysis with aqueous sodium acetate yields the aldehyde.

Optimization Insights:

FactorOptimal Condition
POCl₃:DMF Ratio1:1.2
Temperature0–5°C (to minimize side reactions)
Reaction Time4–6 hours

Yield : 65–75% (reported for analogous imidazole derivatives).

Comparative Analysis of Methods

MethodAdvantagesChallenges
Reductive CyclizationHigh functional group tolerance; mild conditionsLimited precedent for CF₃ incorporation
Vilsmeier-HaackRegioselective formylation; scalableRequires pre-formed imidazole core

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm.

  • ¹³C NMR : Carbonyl carbon at δ 185–190 ppm.

  • HRMS : Molecular ion peak matching m/z 164.09 (C₅H₃F₃N₂O).

Industrial-Scale Considerations

  • Cost Efficiency : TMSN₃ and NIS are cost-prohibitive for large-scale use, favoring Vilsmeier-Haack.

  • Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 10:1) effectively isolates the aldehyde.

Emerging Strategies

  • C-H Activation : Palladium-catalyzed direct formylation at position 4 using CO and H₂.

  • Oxidative Methods : MnO₂-mediated oxidation of 4-hydroxymethylimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

TFMICA has the molecular formula C5_5H3_3F3_3N2_2O and is characterized by its trifluoromethyl group attached to the imidazole ring. This structural feature enhances its reactivity and biological activity, making it a valuable compound in synthesis and drug development.

Organic Synthesis

Building Block for Heterocycles

TFMICA serves as a crucial building block in the synthesis of various heterocyclic compounds. Its aldehyde functional group allows for nucleophilic additions, facilitating the formation of more complex structures. This property is particularly useful in creating pharmaceutical intermediates.

Table 1: Common Reactions Involving TFMICA

Reaction TypeDescriptionExample Products
Nucleophilic AdditionReacts with nucleophiles to form new compoundsVarious substituted imidazoles
Condensation ReactionsForms imines or other functional groupsNew heterocyclic compounds
Coupling ReactionsLinks with other aromatic systemsComplex drug candidates

Pharmaceutical Applications

Drug Development

TFMICA has been explored for its potential in developing drugs targeting various diseases, including infectious diseases and cancer. Its unique chemical properties allow for the modification of existing drugs to enhance efficacy and reduce side effects.

Case Study: Anticancer Agents

Research has indicated that derivatives of TFMICA exhibit significant anticancer activity. For instance, compounds synthesized from TFMICA have shown promising results in inhibiting tumor growth in preclinical models, suggesting its potential as a lead compound in cancer therapy.

Material Science

Functionalized Polymers

In material science, TFMICA is utilized to create functionalized polymers that exhibit enhanced properties such as thermal stability and chemical resistance. These polymers are essential for applications in coatings, adhesives, and advanced materials.

Metal-Organic Frameworks (MOFs)

TFMICA's ability to coordinate with metal ions makes it suitable for constructing metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation processes, and catalysis.

Table 2: Applications of TFMICA in Material Science

Application TypeDescriptionExamples
Functionalized PolymersEnhances material propertiesCoatings, adhesives
Metal-Organic FrameworksUsed for gas storage and catalysisCO2_2 capture systems

Agrochemical Applications

Pesticides and Herbicides

The imidazole structure is prevalent in many agrochemicals. TFMICA derivatives have been investigated for their potential use as fungicides and herbicides due to their biological activity against various pests.

Comparison with Similar Compounds

1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde (1e)

  • Structure : Triphenylmethyl (trityl) group at position 1, aldehyde at position 3.
  • Properties : Melting point 193–196°C; synthesized via tritylation of 1H-imidazole-4-carbaldehyde .
  • Reactivity : The bulky trityl group hinders electrophilic substitution but stabilizes the imidazole ring. Primarily used as a protected intermediate in multistep syntheses.
  • Applications : Less suited for drug discovery due to high molecular weight (454.49 g/mol) and steric hindrance .

4-(Trifluoromethyl)-1H-imidazole

  • Properties : Molecular weight 136.08 g/mol; CAS 33468-69-6.
  • Reactivity : The electron-withdrawing -CF₃ group directs electrophilic substitution to position 2 or 4. Used as a fluorinated building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
  • Applications : Key intermediate in materials science and agrochemicals (e.g., fungicides) .

4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

  • Structure : -CF₃ at position 2, methyl at position 4, aldehyde at position 5.
  • Properties : CAS 1367976-87-1; similarity score 0.80 to the target compound .
  • Reactivity : The aldehyde at position 5 offers distinct regioselectivity in nucleophilic additions compared to position 4.
  • Applications: Potential use in asymmetric catalysis due to steric and electronic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde ~190 (estimated) Not reported -CF₃, -CHO
1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde 454.49 193–196 Trityl, -CHO
4-(Trifluoromethyl)-1H-imidazole 136.08 Not reported -CF₃
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde ~180 (estimated) Not reported -CF₃, -CH₃, -CHO

Key Observations :

  • The trifluoromethyl group reduces basicity compared to non-fluorinated analogs (e.g., 1H-imidazole-4-carbaldehyde) due to its electron-withdrawing nature .
  • Aldehyde-containing derivatives exhibit higher reactivity in condensation reactions, enabling the formation of Schiff bases or heterocyclic expansions .

Biological Activity

1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde is a compound that has garnered interest in biological research due to its unique structural features and potential pharmacological applications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4F3N2O\text{C}_5\text{H}_4\text{F}_3\text{N}_2\text{O}

This compound features an imidazole ring, a carbaldehyde functional group, and a trifluoromethyl substituent. These structural elements contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with imidazole derivatives under controlled conditions. Various synthetic methodologies have been reported, including:

  • Condensation reactions using aldehydes and imidazole derivatives.
  • Functionalization of existing imidazole compounds through electrophilic substitution methods.

Antibacterial Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant antibacterial properties. A study conducted on related compounds showed that modifications on the imidazole ring could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups like trifluoromethyl is essential for improving antibacterial efficacy.

Anticancer Potential

Imidazole derivatives are also being investigated for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that imidazole-based compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by disrupting microtubule assembly .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : Its structural attributes allow it to interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Research Findings

StudyFindings
Foroumadi et al. (2020)Demonstrated antibacterial activity against clinical strains of H. pylori with similar imidazole derivatives .
Molecular Modeling StudiesIndicated potential binding affinities to target proteins involved in cancer progression .
Preliminary ExplorationIdentified structural features necessary for antibacterial activity against MRSA .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy : In vitro assays showed that derivatives with the trifluoromethyl group significantly inhibited bacterial growth compared to their non-fluorinated counterparts.
  • Anticancer Activity : Compounds structurally related to this compound were tested in various cancer models, revealing IC50 values ranging from 2.43 μM to 14.65 μM against different cancer cell lines .

Q & A

Q. How can reaction intermediates and mechanistic pathways be elucidated for trifluoromethyl-imidazole derivatives?

  • Methodology :
  • Trapping Intermediates : Use low-temperature NMR (–40°C) to detect transient species (e.g., hemiaminals in Schiff base formation) .
  • Isotopic Labeling : ¹⁸O-labeled H₂O tracks oxygen incorporation during aldehyde oxidation .

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